molecular formula C25H24N2O2 B2606524 1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one CAS No. 877780-05-7

1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one

Cat. No.: B2606524
CAS No.: 877780-05-7
M. Wt: 384.479
InChI Key: MNBLMRMWUMIHFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions include:

    Solvent: Methanol

    Reagent: Sodium cyanoborohydride

    Temperature: Room temperature

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Chroman-2-one derivatives

    Substitution: Substituted piperazine derivatives

Properties

IUPAC Name

1-[(4-benzylpiperazin-1-yl)methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24-16-21(25-22-9-5-4-8-20(22)10-11-23(25)29-24)18-27-14-12-26(13-15-27)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBLMRMWUMIHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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